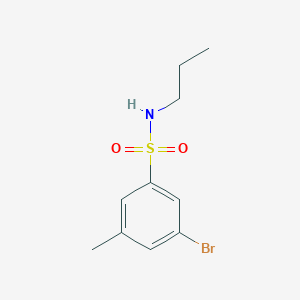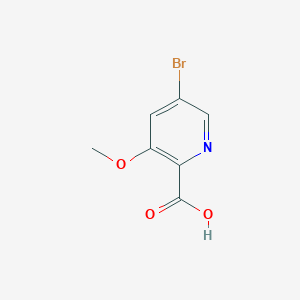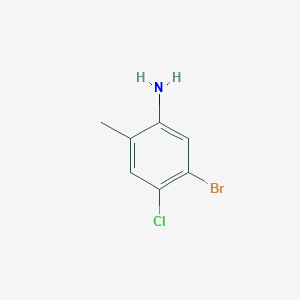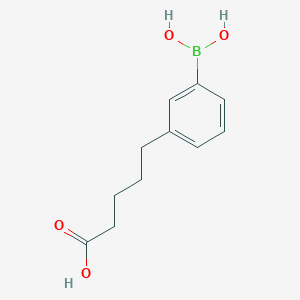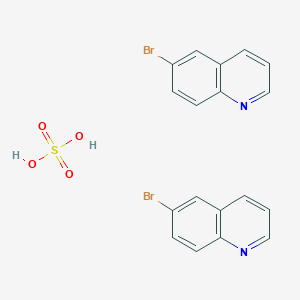
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
概要
説明
“N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a cyclopropyl group, which is a three-membered ring, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclopropyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .
科学的研究の応用
Diversity-Oriented Synthesis
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through diversity-oriented methods. For instance, a study by Baškovč et al. (2012) demonstrated a five-step synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, a category to which this compound belongs. This method involves the transformation of primary amines and subsequent Suzuki-Miyaura arylations, leading to a variety of final products (Baškovč et al., 2012).
Biological Evaluation and Antimicrobial Activity
El-Sehrawi et al. (2015) synthesized and evaluated various derivatives of 6-oxo-pyridine-3-carboxamide, closely related to the compound , for their antibacterial and antifungal properties. Notably, certain derivatives exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin, and showed potency against Aspergillus fumigatus (El-Sehrawi et al., 2015).
Fluorescence Properties
Ershov et al. (2015) investigated the spectral-luminescence properties of similar compounds, particularly focusing on their fluorescence characteristics. The study found that non-catalytic conversion of related derivatives in the presence of water led to fluorescent compounds, demonstrating potential applications in fluorescence-based techniques (Ershov et al., 2015).
Development as Kinase Inhibitors
Schroeder et al. (2009) explored derivatives of dihydropyridine-3-carboxamides as Met kinase inhibitors. This research found that specific substitutions improved enzyme potency and solubility, leading to a derivative that demonstrated tumor stasis in a gastric carcinoma model, indicating its potential in cancer treatment (Schroeder et al., 2009).
Chemical Modification for Enhanced Biological Properties
Ukrainets et al. (2015) studied the chemical modification of similar molecules, aiming to enhance their biological properties, particularly for analgesic applications. This modification involved altering the position of a methyl group, which led to an increase in biological activity for certain derivatives (Ukrainets et al., 2015).
Synthesis of Novel PET Tracers for Cancer Imaging
Wang et al. (2005) conducted research on synthesizing new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, using derivatives of dihydropyridine-3-carboxamide. This illustrates the potential of such compounds in developing diagnostic tools for cancer (Wang et al., 2005).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to inhibit the nlrp3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
Based on the action of similar compounds, it may interact with its targets by binding to them and inhibiting their function . This can result in changes in the cellular environment, potentially leading to a decrease in the production of proinflammatory factors .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway. Activation of the NLRP3 inflammasome is known to be controlled by activation of two-step signal, priming step (signal 1) and activating step (signal 2). The signal 1 is induced by activation of transcriptional factor NF-κB, resulting in upregulation of NLPR3 and pro-IL-1β .
Result of Action
The result of the compound’s action would likely be a decrease in the production of proinflammatory factors, potentially leading to a reduction in inflammation and associated symptoms . .
特性
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-9H,5-6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNTZLLIFUFHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



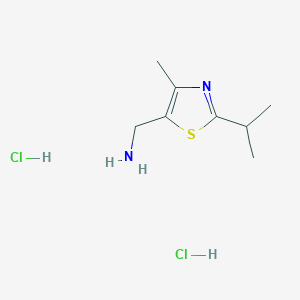
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)
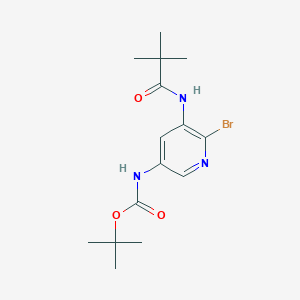
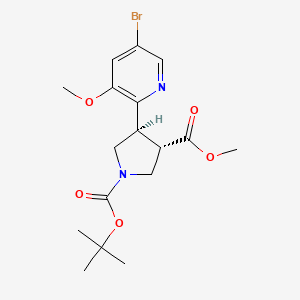
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)
